3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound features an ethoxy group at the 3-position, a methylthio group at the 5-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with thiophene-2-carboxylic acid.
Ethoxylation: The 3-position of the thiophene ring is ethoxylated using ethyl iodide in the presence of a strong base like sodium hydride.
Methylthiolation: The 5-position is then methylthiolated using methylthiol in the presence of a suitable catalyst such as copper(I) thiophene-2-carboxylate.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxy and methylthio groups can influence the compound’s binding affinity and specificity for these targets. In materials science, the compound’s electronic properties are crucial for its function in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the ethoxy and methylthio groups, making it less versatile in certain applications.
3-Ethoxy-2-thiophenecarboxylic acid:
5-Methylthio-2-thiophenecarboxylic acid: Lacks the ethoxy group, which can influence its solubility and reactivity.
Uniqueness
3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid is unique due to the presence of both ethoxy and methylthio groups, which enhance its chemical versatility and potential applications. These functional groups allow for a broader range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Biological Activity
3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid (ETCA) is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with ETCA, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiophene ring substituted with an ethoxy group and a methylthio group, which contribute to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of ETCA against various pathogens. For instance, research has indicated that derivatives of thiophene compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Target Bacteria | Inhibition Zone (mm) | Activity Index (%) |
---|---|---|---|
This compound | Staphylococcus aureus | 18 | 72 |
Escherichia coli | 15 | 60 | |
Bacillus subtilis | 20 | 80 | |
Pseudomonas aeruginosa | 14 | 56 |
The above table illustrates that ETCA demonstrates varying degrees of antibacterial efficacy, with notable activity against Bacillus subtilis and Staphylococcus aureus .
Antioxidant Properties
In addition to its antimicrobial effects, ETCA has been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer.
Table 2: Antioxidant Activity of ETCA
Compound | Method Used | % Inhibition (compared to Ascorbic Acid) |
---|---|---|
This compound | ABTS Assay | 62.0 |
DPPH Assay | 58.5 |
The results indicate that ETCA exhibits significant antioxidant activity, comparable to standard antioxidants such as ascorbic acid .
Anticancer Activity
Emerging evidence suggests that compounds similar to ETCA may possess anticancer properties. Studies have shown that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that ETCA exhibits cytotoxic effects on several cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), L363 (multiple myeloma)
- Results : ETCA showed a GI50 value of approximately 4.1μM, indicating potent anticancer activity.
These findings suggest that the incorporation of thiophene rings in drug design can enhance the cytotoxicity against cancer cells .
Properties
Molecular Formula |
C8H10O3S2 |
---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
3-ethoxy-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3S2/c1-3-11-5-4-6(12-2)13-7(5)8(9)10/h4H,3H2,1-2H3,(H,9,10) |
InChI Key |
SQIZWFJLCKZVGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC(=C1)SC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.